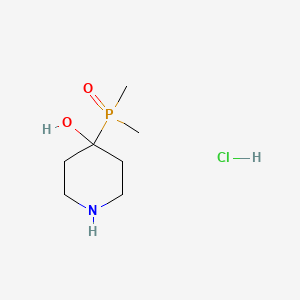
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a dimethylphosphoryl group attached to the piperidine ring, along with a hydroxyl group at the fourth position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and distillation to further purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the dimethylphosphoryl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound. These products can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in different industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group is known to form strong interactions with certain enzymes and receptors, thereby modulating their activity. The hydroxyl group also plays a crucial role in the compound’s binding affinity and specificity. These interactions can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:
4-Piperidone: A precursor in the synthesis of various pharmaceuticals.
4-(Difluoromethyl)piperidin-4-ol hydrochloride: Another piperidine derivative with different substituents.
Piperidine: The parent compound, which serves as a building block for many derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H17ClNO2P |
|---|---|
Poids moléculaire |
213.64 g/mol |
Nom IUPAC |
4-dimethylphosphorylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H |
Clé InChI |
YBNVYDOMIPKSDJ-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1(CCNCC1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


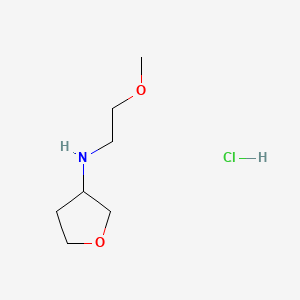
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)

![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
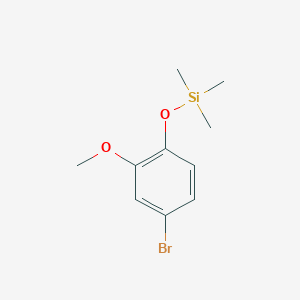
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)

![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)

![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
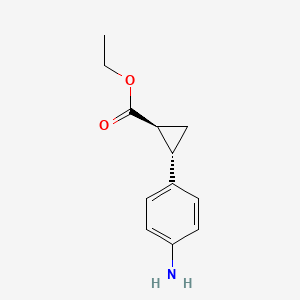
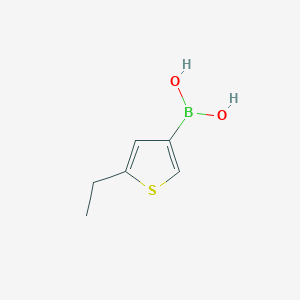
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
